molecular formula C22H16F3N5O5 B4149045 1-[(Furan-2-YL)methyl]-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidine-2,4,6-trione

1-[(Furan-2-YL)methyl]-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidine-2,4,6-trione

Cat. No.: B4149045
M. Wt: 487.4 g/mol
InChI Key: OLXFZGGREOFDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Furan-2-YL)methyl]-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidine-2,4,6-trione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Furan-2-YL)methyl]-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidine-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the furan and pyrimidine rings. The trifluoromethyl group is usually introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the precise conditions required for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(Furan-2-YL)methyl]-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidine-2,4,6-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various hydrogenated forms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 1-[(Furan-2-YL)methyl]-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidine-2,4,6-trione is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-[(Furan-2-YL)methyl]-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidine-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Furan-2-YL)methyl]-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidine-2,4,6-trione can be compared to other compounds with similar structures, such as:
    • This compound analogs with different substituents.
    • Compounds with similar pyrazole or pyrimidine rings but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-5-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N5O5/c1-11-14(18(32)30(28-11)12-6-3-2-4-7-12)21(22(23,24)25)15-16(26-19(21)33)29(20(34)27-17(15)31)10-13-8-5-9-35-13/h2-9,28H,10H2,1H3,(H,26,33)(H,27,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXFZGGREOFDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C4=C(NC3=O)N(C(=O)NC4=O)CC5=CC=CO5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(Furan-2-YL)methyl]-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidine-2,4,6-trione
Reactant of Route 2
1-[(Furan-2-YL)methyl]-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidine-2,4,6-trione
Reactant of Route 3
1-[(Furan-2-YL)methyl]-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidine-2,4,6-trione
Reactant of Route 4
1-[(Furan-2-YL)methyl]-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidine-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
1-[(Furan-2-YL)methyl]-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidine-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
1-[(Furan-2-YL)methyl]-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidine-2,4,6-trione

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